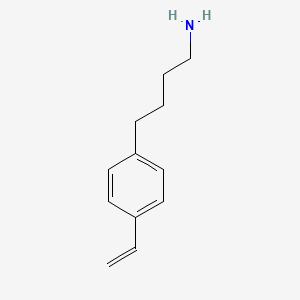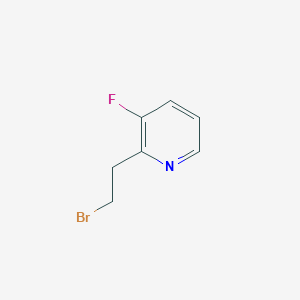
2-(2-Bromoethyl)-3-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-3-fluoropyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom attached to an ethyl group at the second position and a fluorine atom at the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2-Bromoethyl)-3-fluoropyridine typically involves the halogenation of a suitable pyridine precursor. One common method is the bromination of 3-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods:
For industrial-scale production, the process may involve continuous flow reactors to maintain precise control over reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2-(2-Bromoethyl)-3-fluoropyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify the existing ones.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 2-(2-substituted-ethyl)-3-fluoropyridine derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of 2-(2-ethyl)-3-fluoropyridine.
科学的研究の応用
Chemistry:
2-(2-Bromoethyl)-3-fluoropyridine is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity towards nucleophiles makes it valuable for constructing various functionalized pyridine derivatives.
Biology and Medicine:
In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents.
Industry:
The compound is utilized in the development of advanced materials, including polymers and liquid crystals. Its halogenated structure imparts unique properties to the materials, such as enhanced thermal stability and electronic characteristics.
作用機序
The mechanism of action of 2-(2-Bromoethyl)-3-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
2-(2-Bromoethyl)pyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
3-Fluoropyridine: Lacks the bromoethyl group, affecting its synthetic utility and applications.
2-(2-Chloroethyl)-3-fluoropyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.
Uniqueness:
2-(2-Bromoethyl)-3-fluoropyridine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and physical properties. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with biological targets, making it a versatile intermediate in various fields of research and industry.
特性
分子式 |
C7H7BrFN |
|---|---|
分子量 |
204.04 g/mol |
IUPAC名 |
2-(2-bromoethyl)-3-fluoropyridine |
InChI |
InChI=1S/C7H7BrFN/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3-4H2 |
InChIキー |
RCAMRHJEGGPZAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)CCBr)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-3-(3'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13137919.png)
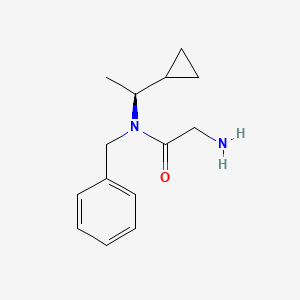
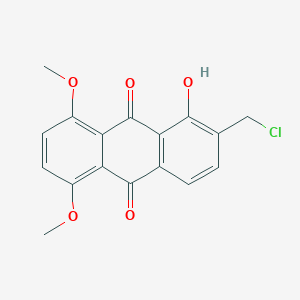
![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)

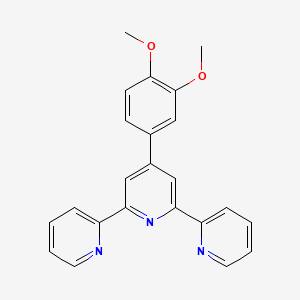
![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)
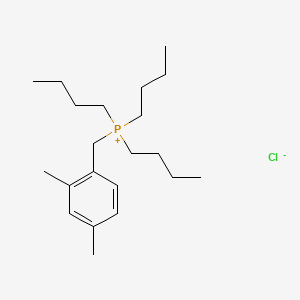

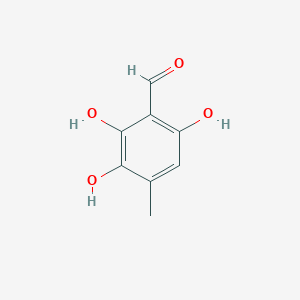
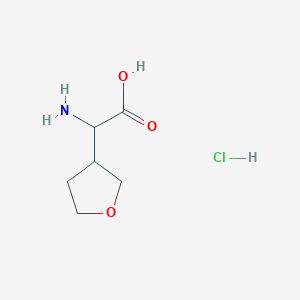
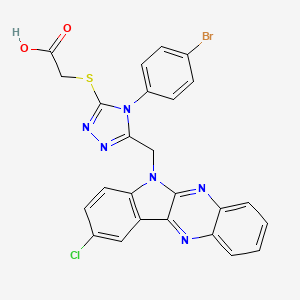
![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)
